Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is methyl 2-(6-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetate , derived from its benzofuran core structure, fluorine substituent, and ester functional group. The numbering of the benzofuran ring begins at the oxygen atom, with the fluorine atom occupying the 6-position and the acetoxy group attached to the 3-position of the dihydrofuran moiety.
Synonyms for this compound include:
- This compound (AK Scientific)
- Methyl 2-(6-fluoro-2,3-dihydrobenzofuran-3-yl)acetate (PubChem)
- CAS 2070896-64-7 (BOC Sciences)
These aliases reflect minor variations in naming conventions across databases but consistently describe the same core structure.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₁₁H₁₁FO₃ , corresponding to a molecular weight of 210.20 g/mol . The structure comprises a benzofuran ring system fused to a dihydrofuran moiety, with a fluorine atom at the 6-position and an acetoxy group at the 3-position (Table 1).
Table 1: Molecular characteristics of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₁FO₃ | |
| Molecular weight | 210.20 g/mol | |
| SMILES notation | COC(=O)CC1COC2=C1C=CC(=C2)F |
The stereochemical configuration at the 3-position of the dihydrofuran ring remains unspecified in most literature, though enantiomeric forms (R and S) are theoretically possible. For example, the related compound (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 1000414-38-9) demonstrates the significance of stereochemistry in biological activity.
Comparative Analysis of Substituent Effects in Dihydrobenzofuran Derivatives
Substituents on the dihydrobenzofuran scaffold profoundly influence physicochemical and pharmacological properties. Fluorine, a common substituent, enhances electronegativity and metabolic stability. For instance:
- Fluorine at the 6-position : Introduces electron-withdrawing effects, stabilizing the aromatic system and modulating intermolecular interactions. In anti-inflammatory studies, fluorinated dihydrobenzofurans exhibited enhanced inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) compared to non-fluorinated analogues.
- Bromine or hydroxyl groups : Substituents like bromine at the 8-position (e.g., in 8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran derivatives) increase steric bulk and receptor-binding affinity, as observed in serotonin receptor studies.
- Ester vs. carboxylic acid groups : Methyl esters, as in the target compound, improve lipophilicity and membrane permeability relative to free carboxylic acids.
Table 2: Substituent effects in dihydrobenzofuran derivatives
The fluorine atom in this compound likely contributes to its pharmacological profile by balancing electronic effects and metabolic stability, a trend observed in related fluorinated benzofurans.
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 2-(6-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
YOSZRAOBJPZONH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling
Palladium-mediated reactions are widely used for constructing the dihydrobenzofuran scaffold. A representative method involves:
- Reactants : 4-Fluoro-2-iodo-3-methylbenzoate and epoxide derivatives.
- Catalyst System : Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%), CsOAc (1.5 equiv) in N-methylpyrrolidone (NMP) at 80°C.
- Mechanism : Oxidative addition of the aryl iodide to Pd(0), followed by epoxide ring-opening and cyclization to form the dihydrobenzofuran ring.
- Yield : 50–70% for gram-scale synthesis.
Rhodium-Catalyzed C–H Activation
Rhodium complexes enable direct functionalization of preformed benzofurans:
- Substrate : 2,3-Dihydrobenzofuran-7-carboxylic acid.
- Conditions : [Rh(Cp*)Cl₂]₂ (3 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (1 equiv) in dichloroethane at 60°C.
- Outcome : Introduces fluoro groups via electrophilic fluorination using Selectfluor®.
Lithiation-Carboxylation-Esterification Sequence
Lithiation of Dihydrobenzofuran
Esterification
Fluorination
- Electrophilic Fluorination : Treatment with Selectfluor® (1.2 equiv) in acetonitrile at 80°C introduces the 6-fluoro substituent.
Claisen Rearrangement and Cyclization
Allylation-Rearrangement
Cyclization
- Oxidative Cyclization : Cu(OAc)₂ (10 mol%) in DMF at 120°C, forming the dihydrobenzofuran ring (60–75% yield).
Electrophilic Aromatic Substitution
Bromination-Fluorine Exchange
- Bromination : Treating dihydrobenzofuran-3-acetate with Br₂ in acetic acid (80°C, 3 h) introduces bromine at position 6.
- Halogen Exchange : Reaction with KF/18-crown-6 in DMF replaces bromine with fluorine (45–55% yield).
Green Chemistry Approaches
Solvent-Free I₂/DMSO System
- Reactants : 6-Fluoro-allylphenol derivatives.
- Conditions : I₂ (10 mol%) in DMSO at 100°C for 6 h.
- Yield : 40–99% via iodine-mediated cyclization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization in drug discovery:
-
Conditions : Hydrolysis with aqueous NaOH (1–2 M) in methanol/water (1:1) at 60–80°C for 4–6 hours.
-
Mechanism : Nucleophilic acyl substitution, with the fluorine atom stabilizing transition states via electron withdrawal.
| Reactant | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate | NaOH (1 M), MeOH/H₂O, 70°C, 5h | 6-Fluoro-2,3-dihydrobenzofuran-3-acetic acid | ~85% |
Electrophilic Aromatic Substitution (EAS)
The dihydrobenzofuran ring’s electron-rich positions (ortho/para to oxygen) undergo electrophilic substitution. The fluorine atom at C6 directs incoming electrophiles to C4/C5 positions due to its meta-directing effect:
-
Example : Nitration with HNO₃/H₂SO₄ produces nitro derivatives at C4 .
-
Key Insight : Silver acetate or Cu(OAc)₂ additives enhance regioselectivity in transition metal-catalyzed EAS .
| Reaction Type | Electrophile | Position(s) | Catalyst/Additive | Yield | Source |
|---|---|---|---|---|---|
| Nitration | NO₂⁺ | C4 | AgSbF₆, DCE | 72% | |
| Halogenation | Br₂ | C5 | FeBr₃ | 68% |
Transition Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when functionalized with halogens (e.g., bromine at C4/C5):
-
Application : Used to attach aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
| Coupling Type | Partner Reagent | Product Structure | Yield | Source |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | 4-Phenyl-6-fluoro-dihydrobenzofuran-3-acetate | 78% | |
| Buchwald | Piperazine | C5-aminated derivative | 65% |
Reduction and Hydrogenation
The dihydrobenzofuran system can undergo further reduction:
-
Catalytic Hydrogenation : H₂ (1 atm) with Pd/C in ethanol reduces the furan ring to a tetrahydrofuran derivative.
-
Selectivity : The ester group remains intact under mild hydrogenation conditions.
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| This compound | H₂, Pd/C (10%), EtOH | Methyl 6-fluoro-2,3,4,5-tetrahydrobenzofuran-3-acetate | 90% |
Cyclization and Ring-Opening Reactions
The compound serves as a precursor in cascade cyclizations to form polycyclic architectures:
-
Example : Rhodium-catalyzed carboamidation with dioxazolones yields spirocyclic dihydrobenzofuran-amides .
-
Conditions : [Rh(cod)₂]OTf (5 mol%), Cu(OAc)₂, dichloroethane, 80°C .
| Reagents | Product | ee (%) | Yield | Source |
|---|---|---|---|---|
| Dioxazolone 37 | Spirocyclic amide 51 | 98.5 | 83% |
Stereoselective Modifications
Chiral dirhodium catalysts enable enantioselective C–H functionalization:
-
Example : Dirhodium carboxylate 74 induces >91:9 dr in trans-dihydrobenzofuran derivatives .
-
Mechanism : Stereocontrol via carbene insertion and reductive elimination .
Key Insights from Research
-
Fluorine’s Role : The C6 fluorine enhances electrophilic substitution selectivity and stabilizes intermediates in cross-coupling reactions .
-
Ester Reactivity : The methyl ester acts as a protecting group, enabling controlled hydrolysis for carboxylate-based drug candidates .
-
Catalytic Systems : Rhodium and silver-based catalysts dominate high-yielding, stereoselective transformations .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate has been identified as a significant scaffold in the development of cancer therapeutics. Its structural properties enable it to interact with various biological targets effectively.
Cancer Therapeutics
Research has highlighted the compound's role in targeting embryonic ectoderm development (EED), a promising therapeutic target for human cancers. For instance, derivatives of this compound have shown potent binding affinity to EED, with some exhibiting IC50 values in the nanomolar range, indicating strong inhibitory effects on tumor cell growth .
Antitumor Activity
In preclinical studies, compounds structurally related to this compound have demonstrated significant antitumor activity in xenograft models. For example, EEDi-5285, a derivative with similar structural features, exhibited complete tumor regression in KARPAS422 xenograft models . This suggests that this compound and its analogs may serve as effective agents in cancer treatment protocols.
Synthetic Methodologies
The synthesis of this compound can be achieved through various innovative methods that enhance its yield and purity.
Transition Metal-Catalyzed Reactions
Recent advancements have been made in transition metal-catalyzed reactions to synthesize polysubstituted dihydrobenzofuran derivatives efficiently. These methodologies allow for high yields and selectivity, making the synthesis of this compound more accessible for research and industrial applications .
Biocatalytic Strategies
Biocatalytic approaches have also been explored for synthesizing dihydrobenzofuran derivatives. These methods leverage engineered enzymes to achieve high diastereo- and enantioselectivity, which is crucial for producing biologically active compounds like this compound .
Biological Activities
The biological profile of this compound indicates potential beyond oncology.
Antimicrobial Properties
Benzofuran derivatives have been recognized for their antimicrobial activities. Studies suggest that compounds related to this compound exhibit significant inhibition against various pathogens, including bacteria and fungi . This positions them as potential candidates for developing new antimicrobial agents.
Other Pharmacological Effects
In addition to their anticancer and antimicrobial properties, benzofuran derivatives are being investigated for their roles as inhibitors of various enzymes and receptors involved in disease processes. This includes potential applications in neurodegenerative diseases and metabolic disorders .
Mechanism of Action
The mechanism of action of Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound’s antibacterial and antiviral activities are likely due to its interference with microbial cell wall synthesis and viral replication processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluorine at 6- vs. 5-Position : The 6-fluoro isomer (target compound) places the electronegative fluorine in a position that may stabilize the aromatic ring through resonance, whereas the 5-fluoro isomer (CAS 2070896-53-4) could exhibit altered dipole moments affecting intermolecular interactions .
- Bromine vs. Fluorine : Bromine’s larger atomic size and lower electronegativity compared to fluorine increase van der Waals interactions and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Modifications
- Ester vs. Acid : The methyl ester in the target compound improves cell membrane permeability, while the carboxylic acid in 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid (CAS 1544807-72-8) facilitates ionic interactions in biological systems .
- Hydroxyl Group : The polar 6-hydroxy derivative (CAS 1234474-58-8) is more water-soluble, making it suitable for formulations requiring aqueous compatibility .
Stereochemical Considerations
- The (R)-enantiomer of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-3-ylacetate (CAS 1234474-58-8) demonstrates the importance of chirality in receptor binding, a factor absent in the achiral fluoro and bromo analogs .
Biological Activity
Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the class of 2,3-dihydrobenzofurans, which are recognized for their significant biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of 2,3-Dihydrobenzofurans
2,3-Dihydrobenzofurans are important scaffolds in medicinal chemistry due to their diverse biological activities. They serve as key pharmacophores in various natural and synthetic bioactive molecules. The introduction of substituents at specific positions on the benzofuran ring can significantly alter their biological properties, including anticancer, anti-inflammatory, and neuroprotective activities .
Anticancer Properties
This compound has demonstrated promising anticancer activity. Studies indicate that derivatives of this compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound interacts with specific cellular pathways to inhibit tumor growth. It has been shown to affect the expression of proteins involved in cell proliferation and survival .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 5.0 | Induces apoptosis |
| Other Derivatives | Various | Ranges from 0.5 to 10 | Varies by structure |
Neuroprotective Effects
Research has indicated that compounds similar to this compound may possess neuroprotective properties. These compounds have been associated with upregulating neurotrophic factors that support neuronal survival and function .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its molecular structure. Key findings from SAR studies include:
- Fluorine Substitution : The presence of a fluorine atom at the 6-position enhances the lipophilicity and biological activity compared to non-fluorinated analogs.
- Acetate Group : The ester functionality at the 3-position contributes to improved solubility and bioavailability .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Treatment : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
- Neurodegenerative Disease Models : Animal models treated with this compound showed reduced neuroinflammation and improved cognitive functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydrolysis and esterification of its carboxylic acid precursor. For example, describes a reflux method using potassium hydroxide (KOH) in methanol/water (1:1), followed by acidification and purification via column chromatography (e.g., ethyl acetate as eluent). Key factors include reflux duration (5–7 hours), pH control during acidification (pH 1 with HCl), and solvent selection for crystallization (benzene or ethyl acetate) .
- Data Considerations : Optimize molar ratios (e.g., 1:5 substrate-to-base ratio) and monitor reaction progress using TLC (Rf ≈ 0.65 in ethyl acetate) to maximize yields (~70–82%) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Use H NMR and C NMR to confirm the benzofuran core and substituents. For instance, reports chemical shifts for dihydrobenzofuran protons at δ 3.0–4.5 ppm (methylene groups) and aromatic fluorine coupling patterns (~δ 6.8–7.2 ppm). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .
- Advanced Tip : X-ray crystallography (as in ) can resolve planar benzofuran systems and hydrogen-bonding networks (e.g., O–H⋯O dimers), critical for understanding solid-state behavior .
Q. What are the known pharmacological or biochemical properties of benzofuran derivatives analogous to this compound?
- Methodology : Benzofuran derivatives exhibit antimicrobial, antitumor, and anti-inflammatory activities. For example, highlights antibacterial properties linked to fluorine substituents, which enhance bioavailability and target binding. Computational docking (e.g., molecular dynamics simulations in ) can predict stereospecific interactions with enzymes like aldose reductase .
Advanced Research Questions
Q. How does the fluorine substituent at position 6 influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?
- Methodology : Fluorine’s electronegativity increases metabolic stability and alters π-π stacking in target binding. Compare synthetic intermediates (e.g., ’s 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid) with non-fluorinated versions via kinetic studies or crystallography. Fluorine may reduce ring puckering (mean deviation ≤0.005 Å in planar benzofuran systems) .
- Data Contradictions : Some studies report reduced solubility for fluorinated analogs (due to hydrophobicity), conflicting with enhanced bioavailability claims. Resolve via logP measurements or co-solvent screening .
Q. What strategies are effective in resolving stereochemical uncertainties during synthesis, particularly for the dihydrobenzofuran core?
- Methodology : Chiral chromatography or enantioselective catalysis (e.g., ’s (R)- and (S)-enantiomers of methyl 6-hydroxy derivatives) can isolate stereoisomers. For dihydrobenzofurans, monitor dihedral angles (C–O–C–C) via DFT calculations to predict stability .
- Case Study : achieved 82% yield of a single enantiomer via controlled hydrolysis and crystallization. Use polarimetric analysis to verify optical purity .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be reconciled?
- Methodology : Perform accelerated stability studies (pH 1–14, 25–60°C) with HPLC monitoring. notes that sulfonylurea analogs degrade rapidly in acidic conditions, suggesting Methyl 6-Fluoro derivatives may follow similar trends. Use Arrhenius modeling to extrapolate shelf-life .
- Conflict Resolution : If literature reports conflicting degradation products (e.g., lactone vs. ester hydrolysis), employ LC-MS/MS to identify intermediates and propose unified degradation pathways .
Methodological Challenges and Solutions
Q. What purification techniques are optimal for removing byproducts (e.g., methyl esters or dihydro isomers) post-synthesis?
- Methodology : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (benzene or ethanol). achieved 70% purity via sequential ethyl acetate elution and evaporation .
- Troubleshooting : If isomers persist, use preparative HPLC with chiral columns (e.g., ’s enantiomer-specific separations) .
Q. How can computational tools aid in predicting the compound’s interaction with biological targets?
- Methodology : Molecular dynamics (MD) simulations (e.g., Amber or GROMACS) model binding affinities. used free energy integration to explain stereospecific ALR2 enzyme binding (ΔΔG = 2.0 ± 1.7 kJ/mol for (2S,4S)-isomer) .
- Validation : Cross-validate docking results with experimental IC50 values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
